![molecular formula C18H13BrCl2N2O5 B11096269 5-bromo-1'-(2,6-dichlorobenzyl)-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B11096269.png)
5-bromo-1'-(2,6-dichlorobenzyl)-5-nitrospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1’-(2,6-dichlorobenzyl)-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. This particular compound features a combination of bromine, chlorine, and nitro functional groups, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1’-(2,6-dichlorobenzyl)-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the spiro linkage and the functional groups. Common reagents used in these reactions include brominating agents, chlorinating agents, and nitrating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-1’-(2,6-dichlorobenzyl)-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield an amine derivative, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving spiro compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-bromo-1’-(2,6-dichlorobenzyl)-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one involves its interaction with specific molecular targets. The presence of functional groups such as bromine, chlorine, and nitro allows the compound to engage in various chemical interactions. These interactions can affect biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1’-(2,6-dichlorobenzyl)-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one: can be compared with other spiro compounds that have similar structural features but different functional groups.
Spiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one: derivatives with different halogen or nitro substitutions.
Uniqueness
The uniqueness of 5-bromo-1’-(2,6-dichlorobenzyl)-5-nitrospiro[1,3-dioxane-2,3’-indol]-2’(1’H)-one lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C18H13BrCl2N2O5 |
|---|---|
Molecular Weight |
488.1 g/mol |
IUPAC Name |
5-bromo-1'-[(2,6-dichlorophenyl)methyl]-5-nitrospiro[1,3-dioxane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C18H13BrCl2N2O5/c19-17(23(25)26)9-27-18(28-10-17)12-4-1-2-7-15(12)22(16(18)24)8-11-13(20)5-3-6-14(11)21/h1-7H,8-10H2 |
InChI Key |
UPBGKOHUJWWTBD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2(O1)C3=CC=CC=C3N(C2=O)CC4=C(C=CC=C4Cl)Cl)([N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethylphenyl)-2H-benzotriazol-5-yl]-2-phenoxyacetamide](/img/structure/B11096191.png)
![2-{[(3-bromophenyl)amino]methyl}-1-methyl-1H-indole-3-carbonitrile](/img/structure/B11096202.png)
![N-{2-Phenyl-1-[N'-(propan-2-ylidene)hydrazinecarbonyl]ethyl}benzamide](/img/structure/B11096204.png)
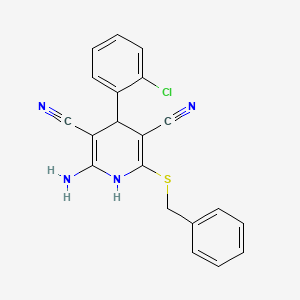
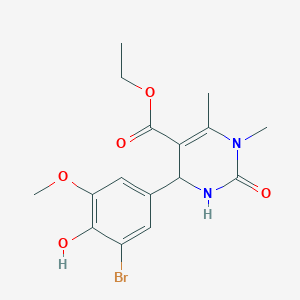
![N-(butan-2-yl)-2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B11096229.png)
![N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B11096233.png)
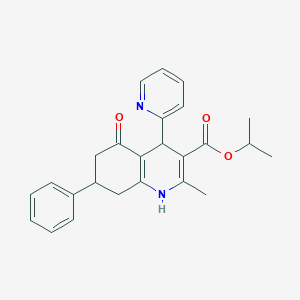
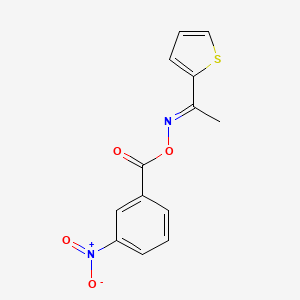
![2-{[5-(2,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B11096247.png)
![2-bromo-4-nitro-6-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-bromobenzoate](/img/structure/B11096254.png)
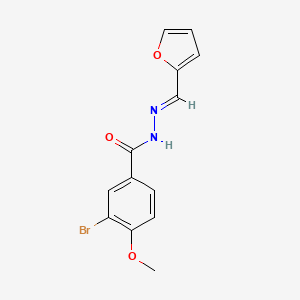
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11096263.png)
![3-Phenyl-1-{[(4-phenylcyclohexylidene)amino]oxy}propan-1-one](/img/structure/B11096268.png)
